Trimethoxy(3,3,3-trifluoropropyl)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

High-Voltage Lithium Metal Batteries

Scientific Field: Materials Chemistry

Application Summary: Trimethoxy(3,3,3-trifluoropropyl)silane (TTS) is used as an electrolyte additive in high-voltage lithium metal batteries.

Methods of Application: TTS is added to the electrolyte of the battery.

High-Performance Li-rich Cathode Materials

Scientific Field: Rare Metals

Methods of Application: TMTFS is added to the electrolyte of the battery.

Synthesis of Hydrophobic Silica Aerogel

Scientific Field: Polymer Chemistry

Application Summary: Trimethoxy(3,3,3-trifluoropropyl)silane is used in the synthesis of hydrophobic silica aerogel for the removal of uranium from aqueous solutions.

Methods of Application: It is used as a precursor in the synthesis of hydrophobic silica aerogel.

Results: The synthesized hydrophobic silica aerogel is capable of removing uranium from aqueous solutions.

Synthesis of Silsesquioxane Based Polymers

Application Summary: Trimethoxy(3,3,3-trifluoropropyl)silane is commonly used in the synthesis of a variety of silsesquioxane based polymers.

Methods of Application: It is used as a precursor in the synthesis of these polymers.

Results: The synthesized polymers have various applications in different fields.

Synthesis of Macroporous Gels

Scientific Field: Materials Science

Application Summary: Trimethoxy(3,3,3-trifluoropropyl)silane is a precursor in the synthesis of macroporous gels for separation of oil and water.

Methods of Application: It is used in the synthesis process of these gels.

Results: The synthesized gels are capable of separating oil and water.

Surface Modification

Application Summary: Trimethoxy(3,3,3-trifluoropropyl)silane is widely used in various applications, including surface modification.

Methods of Application: It is applied to the surface of materials to modify their properties.

Adhesion Promotion

Application Summary: Trimethoxy(3,3,3-trifluoropropyl)silane is used in various applications, including adhesion promotion.

Methods of Application: It is applied to the surface of materials to improve their adhesion properties.

Results: The modified surfaces have improved adhesion properties.

Water Repellent

Application Summary: Trimethoxy(3,3,3-trifluoropropyl)silane is used as a water repellent.

Methods of Application: It is applied to the surface of materials to make them water repellent.

Results: The modified surfaces have improved water repellency.

Anti-Corrosion

Application Summary: Trimethoxy(3,3,3-trifluoropropyl)silane is used for anti-corrosion applications.

Methods of Application: It is applied to the surface of materials to prevent corrosion.

Results: The modified surfaces have improved anti-corrosion properties.

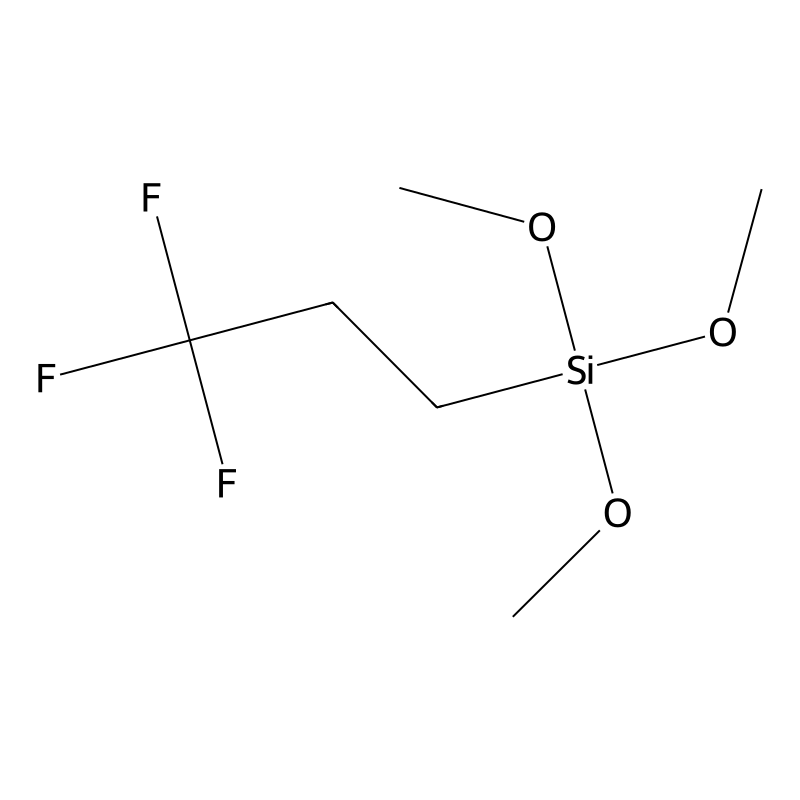

Trimethoxy(3,3,3-trifluoropropyl)silane is a silane compound characterized by the presence of three methoxy groups and a trifluoropropyl group. Its molecular formula is C₆H₁₃F₃O₃Si, with a molecular weight of approximately 218.25 g/mol. This compound is notable for its unique trifluoropropyl group, which imparts specific properties such as hydrophobicity and low surface energy, making it valuable in various industrial applications .

Trimethoxy(3,3,3-trifluoropropyl)silane primarily functions as a surface modifier. The methoxy groups react with hydroxyl groups present on inorganic surfaces, forming siloxane linkages. The trifluoropropyl chain then interacts with organic materials through weak interactions, creating a bridge between the two dissimilar materials and enhancing adhesion [2].

Trimethoxy(3,3,3-trifluoropropyl)silane is a flammable liquid with a low flash point. It can react exothermically (with heat release) with water, releasing methanol, a flammable and toxic solvent [1, 6].

Safety Concerns:

- Flammability

- Skin and eye irritation

- Inhalation hazard (methoxy fumes)

Precautionary Measures:

- Handle in a well-ventilated area

- Wear appropriate personal protective equipment (gloves, goggles, respirator)

- Store in a cool, dry place away from heat and ignition sources

Data Source:

- Hydrolysis: In the presence of water, the methoxy groups can hydrolyze to form silanol groups. This process generates silica networks when the silane is applied to surfaces.

- Condensation: Following hydrolysis, silanol groups can condense with each other or with other silanes to form siloxane bonds (Si-O-Si), leading to the formation of cross-linked networks .

- Reactivity with Alcohols: The compound can also react with alcohols to form esters or ethers, which can be useful in creating various functionalized surfaces .

Trimethoxy(3,3,3-trifluoropropyl)silane can be synthesized through several methods:

- Direct Reaction: The most common synthesis involves the reaction of 3,3,3-trifluoropropylamine with trimethylchlorosilane in the presence of a base such as triethylamine. This method allows for the formation of the desired silane with high purity.

- Hydrolysis Method: Another approach includes hydrolyzing a trifluoropropylsilane precursor with methanol under acidic or basic conditions to yield Trimethoxy(3,3,3-trifluoropropyl)silane .

Trimethoxy(3,3,3-trifluoropropyl)silane has diverse applications across various industries:

- Coatings: It is used in the formulation of low-surface-energy coatings that provide water and oil repellency.

- Adhesives and Sealants: The compound enhances adhesion properties in silicone-based adhesives and sealants.

- Defogging Agents: It serves as a component in defogging agents due to its hydrophobic properties.

- Catalytic Systems: Trimethoxy(3,3,3-trifluoropropyl)silane has been utilized in catalytic gels for aerobic oxidation processes .

Interaction studies involving Trimethoxy(3,3,3-trifluoropropyl)silane focus primarily on its surface modification capabilities. Research indicates that it can modify surfaces to improve hydrophobicity and reduce friction. Studies have shown that surfaces treated with this silane exhibit reduced adhesion for biological materials and contaminants, making it suitable for biomedical applications and self-cleaning surfaces .

Several compounds share structural similarities with Trimethoxy(3,3,3-trifluoropropyl)silane. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Triethoxysilane | Contains ethoxy groups | Higher reactivity due to more hydrolysable groups |

| Trichlorosilane | Contains chlorine instead of fluorine | More reactive; used in different chemical syntheses |

| Trimethylsilane | Contains three methyl groups | Less polar; primarily used as a silicon source |

| Vinyltrimethoxysilane | Contains vinyl group | Useful in polymerization reactions |

Trimethoxy(3,3,3-trifluoropropyl)silane stands out due to its trifluoropropyl group which imparts unique hydrophobic characteristics and stability under various conditions not found in other similar compounds .

Trimethoxy(3,3,3-trifluoropropyl)silane emerged in the late 20th century as part of efforts to develop fluorinated silanes with enhanced chemical stability and surface-modification capabilities. Early research focused on exploiting fluorine’s electronegativity to create hydrophobic materials for coatings and adhesives. The compound gained prominence after its catalytic potential was demonstrated in aerobic oxidation reactions, where it formed gels with tetrapropylammonium perrhenate for alcohol oxidation. Its commercial production began in the 2000s, driven by demand in electronics, textiles, and aerospace industries for water-repellent surfaces.

Nomenclature and Identification

The compound’s systematic IUPAC name is trimethoxy[3-(trifluoromethyl)propyl]silane, though it is commonly referred to by its CAS registry number 429-60-7. Key identifiers include:

- Molecular formula: C₆H₁₃F₃O₃Si

- Molecular weight: 218.25 g/mol

- Boiling point: 144°C at standard pressure

- Density: 1.137–1.142 g/mL at 20°C

Its structure combines a trifluoropropyl group (-CF₃CH₂CH₂-) with a trimethoxysilane moiety (-Si(OCH₃)₃), enabling dual reactivity.

Position in Fluorosilane Chemistry

Trimethoxy(3,3,3-trifluoropropyl)silane belongs to the fluoroalkylsilane subclass, distinguished by its short fluorocarbon chain and hydrolyzable methoxy groups. Unlike longer-chain perfluorinated silanes (e.g., 1H,1H,2H,2H-perfluorooctyltriethoxysilane), it balances hydrophobicity with synthetic versatility due to its moderate fluorine content. The compound bridges conventional organosilanes and specialty fluoropolymers, enabling hybrid material designs.

Industrial and Research Importance

Industrially, the compound is pivotal for:

- Surface treatments: Imparts water/oil repellency to textiles and construction materials.

- Polymer synthesis: Serves as a monomer for fluorosilsesquioxanes used in low-dielectric coatings.

- Catalysis: Forms porous gels for oxidation reactions.Research applications include developing anti-corrosion coatings and stimuli-responsive materials. Global market projections estimate a 6–8% CAGR for fluoroalkylsilanes through 2030, driven by electronics and renewable energy sectors.

Molecular Structure and Composition

Trimethoxy(3,3,3-trifluoropropyl)silane is an organosilicon compound with the molecular formula C₆H₁₃F₃O₃Si and a molecular weight of 218.25 g/mol [1] [2] [3]. The compound is characterized by a tetrahedral silicon center bonded to three methoxy groups and one trifluoropropyl chain [4] [3]. The Chemical Abstracts Service registry number for this compound is 429-60-7, with the European Inventory of Existing Commercial Chemical Substances number 207-059-3 [1] [2] [4].

The molecular structure consists of a silicon atom serving as the central coordination site, with three methoxy (-OCH₃) groups and one 3,3,3-trifluoropropyl chain (-CH₂CH₂CF₃) attached to the silicon center [4] [3]. The trifluoropropyl substituent contains a three-carbon chain with a terminal trifluoromethyl group, which significantly influences the compound's chemical and physical properties [3] [5]. The International Union of Pure and Applied Chemistry name for this compound is trimethoxy(3,3,3-trifluoropropyl)silane, with alternative nomenclature including (3,3,3-trifluoropropyl)trimethoxysilane [4] [5].

The compound's structural formula can be represented as CF₃CH₂CH₂Si(OCH₃)₃, indicating the linear arrangement of the fluorinated propyl chain attached to the silicon center [2] [3]. The silicon-carbon bond length connecting the propyl chain to the silicon atom is characteristic of organosilicon compounds, while the silicon-oxygen bonds to the methoxy groups exhibit typical silane characteristics [4] [3].

Conformational Analysis

Conformational studies of trimethoxy(3,3,3-trifluoropropyl)silane have revealed important structural insights through spectroscopic analysis [6]. Low-temperature infrared spectroscopy has demonstrated the presence of two distinct conformers in the pure compound, indicating conformational flexibility around the silicon-carbon and carbon-carbon bonds [6]. The conformational analysis shows that the propyl chain adopts an extended conformation with gauche interactions between the methylene groups and the terminal trifluoromethyl substituent [6] [7].

| Structural Feature | Description | Reference |

|---|---|---|

| Silicon Coordination | Tetrahedral around silicon center | [4] [3] |

| Propyl Chain Conformation | Extended chain with gauche interactions | [6] [7] |

| Number of Conformers (IR study) | Two conformers at low temperature | [6] |

| Methoxy Group Orientation | Staggered arrangement around Si-O bonds | [4] [3] |

| Trifluoromethyl Group Position | Terminal position on propyl chain | [4] [3] [6] |

| Dominant Conformer in Solution | Single conformer in sol-gel state | [6] |

The methoxy groups around the silicon center adopt a staggered arrangement to minimize steric repulsion, which is typical for trimethoxysilane compounds [4] [3]. Importantly, when the compound undergoes sol-gel transformation, only one conformer can be identified in both the sol and xerogel states, suggesting that the condensation process favors a specific molecular conformation [6]. This conformational preference is attributed to intermolecular interactions and the constraints imposed by the three-dimensional network formation during the sol-gel process [6].

The electronic effects of the trifluoromethyl group influence the conformational preferences of the propyl chain, with the strongly electron-withdrawing fluorine atoms affecting the electron density distribution along the carbon chain [6] [7]. These electronic effects contribute to the conformational stability and influence the compound's reactivity patterns in chemical transformations [6].

Physical Constants

The physical constants of trimethoxy(3,3,3-trifluoropropyl)silane reflect its unique molecular structure and the influence of fluorine substitution on its properties [1] [2] [8]. Comprehensive characterization of these properties is essential for understanding the compound's behavior in various applications and chemical processes [8] [9].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₃F₃O₃Si | [1] [2] [3] |

| Molecular Weight (g/mol) | 218.25 | [1] [2] [3] |

| CAS Registry Number | 429-60-7 | [1] [2] [4] |

| EINECS Number | 207-059-3 | [4] [5] |

| Boiling Point (°C) | 144 | [2] [8] [9] |

| Density (g/mL at 20°C) | 1.142 | [8] [9] [10] |

| Specific Gravity (20/20) | 1.14 | [2] [11] |

| Refractive Index (nD20) | 1.35-1.355 | [2] [9] [11] |

| Flash Point (°C) | 38 | [2] [8] [12] [13] |

| Vapor Pressure (hPa at 25°C) | 12 | [8] |

| LogP (at 30°C, pH 6.2) | 2.81 | [8] |

| Surface Tension (mN/m at 20°C) | 51 | [8] |

| Appearance | Colorless to almost colorless clear liquid | [2] [5] [8] |

| Solubility in Water | Insoluble, reacts with water | [14] [13] [15] |

Boiling Point and Phase Behavior

Trimethoxy(3,3,3-trifluoropropyl)silane exhibits a boiling point of 144°C at standard atmospheric pressure, which is characteristic of organosilicon compounds with similar molecular weights [2] [8] [9]. The compound exists as a liquid at room temperature and maintains its liquid phase across a wide temperature range due to the molecular structure and intermolecular forces [8] [13].

The phase behavior of the compound is influenced by the presence of both hydrophobic fluorinated groups and hydrophilic methoxy groups, creating amphiphilic characteristics [14] [15]. In aqueous systems, the compound forms a separate phase due to its density being greater than water, with the neat silane settling at the bottom of aqueous solutions [14] [15]. This phase separation behavior is utilized in sol-gel synthesis processes where controlled hydrolysis at the interface between the silane and aqueous phases allows for precise reaction control [14] [15].

The vapor pressure of 12 hPa at 25°C indicates moderate volatility, with the compound exhibiting measurable vapor pressure that contributes to its flammable nature [8] [12]. The temperature-dependent phase behavior shows that the compound remains thermally stable up to approximately 350°C, beyond which thermal decomposition of the organic substituents begins [6].

Density and Refractive Index

The density of trimethoxy(3,3,3-trifluoropropyl)silane is 1.142 g/mL at 20°C, with a specific gravity of 1.14 when measured against water at the same temperature [8] [9] [10]. This relatively high density compared to typical organic solvents is attributed to the presence of both silicon and fluorine atoms in the molecular structure [2] [11]. The density value places the compound in the range typical for fluorinated organosilicon compounds, where the heavy fluorine atoms contribute significantly to the overall molecular mass [8] [9].

The refractive index of the compound ranges from 1.35 to 1.355 at 20°C using the sodium D-line, indicating moderate optical density [2] [9] [11]. This refractive index value is consistent with organosilicon compounds containing fluorinated substituents and reflects the electronic polarizability of the molecule [9] [11]. The refractive index measurement provides important information for optical applications and quality control in industrial processes [2] [9].

The relationship between density and molecular structure demonstrates the influence of the trifluoromethyl group on the compound's physical properties, with the three fluorine atoms contributing approximately 57 atomic mass units to the total molecular weight [3] [8]. The compact molecular structure and the presence of the electronegative fluorine atoms result in strong intermolecular interactions that contribute to the observed density values [8] [9].

Flash Point and Flammability Properties

Trimethoxy(3,3,3-trifluoropropyl)silane has a flash point of 38°C, classifying it as a flammable liquid according to standard safety classifications [2] [8] [12] [13]. The compound exhibits flammable liquid and vapor characteristics, with the vapor forming explosive mixtures with air under appropriate conditions [16] [12]. The relatively low flash point necessitates careful handling and storage procedures to prevent ignition sources [12] [13].

The compound's flammability is primarily attributed to the organic methoxy groups and the propyl chain, while the trifluoromethyl substituent provides some flame-retardant characteristics due to the presence of fluorine [16] [12]. The vapor pressure of 12 hPa at 25°C contributes to the formation of flammable vapor-air mixtures at temperatures above the flash point [8] [12]. The compound is classified as a Class 3 flammable liquid under international transportation regulations, with packing group III designation indicating moderate danger [12] [13].

Fire suppression for this compound requires alcohol-resistant foam, dry chemical, or dry sand extinguishing agents, as water-based systems may not be effective due to the compound's water-reactive nature [12] [13]. The flammability properties must be considered in industrial applications, particularly in sol-gel processing where elevated temperatures and potential ignition sources may be present [16] [12].

Solubility Characteristics

The solubility behavior of trimethoxy(3,3,3-trifluoropropyl)silane is characterized by its amphiphilic nature, with distinct solubility patterns in different solvents [14] [13] [15]. The compound exhibits insolubility in water while being miscible with various organic solvents, reflecting the influence of both the hydrophobic fluorinated chain and the reactive methoxy groups [8] [14].

| Solvent/Medium | Solubility/Behavior | Notes | Reference |

|---|---|---|---|

| Water | Insoluble, forms separate phase at bottom | Reacts slowly with moisture/water | [14] [13] [15] |

| Ethanol | Miscible (used in sol-gel synthesis) | Forms homogeneous solutions | [14] [6] |

| Acetonitrile | Soluble (used in fluorination reactions) | Enhanced reactivity with fluoride | [17] |

| n-Hexane | Miscible (synthesis solvent) | Compatible solvent | [18] |

| Organic Solvents (general) | Generally soluble | Depends on polarity | [2] [8] |

| Aqueous Solutions (pH 1.7-4.0) | Phase separation, undergoes hydrolysis | Hydrolysis rate varies with pH | [14] [15] |

In aqueous systems, the compound forms a distinct phase separation due to its hydrophobic character and higher density compared to water [14] [15]. The phase separation creates a lens of neat silane at the bottom of aqueous solutions, which has been utilized in kinetic studies to monitor hydrolysis reactions through optical turbidity measurements [14] [15]. The compound's insolubility in water is accompanied by slow hydrolysis reactions, particularly under acidic conditions where the methoxy groups undergo substitution by hydroxyl groups [14] [15].

The solubility in organic solvents varies with solvent polarity, with excellent miscibility observed in alcohols such as ethanol and methanol [14] [6]. This miscibility is exploited in sol-gel synthesis processes where ethanolic solutions of the silane precursor are commonly employed [14] [6]. The compound shows enhanced solubility and reactivity in polar aprotic solvents like acetonitrile, which is particularly important for fluorination reactions involving nucleophilic fluoride sources [17].

The partition coefficient (LogP) value of 2.81 at 30°C and pH 6.2 indicates moderate lipophilicity, consistent with the compound's preference for organic phases over aqueous environments [8]. This value reflects the balance between the hydrophobic trifluoropropyl chain and the polar methoxy substituents, providing insights into the compound's distribution behavior in multiphase systems [8].

Electronic Properties and Bond Polarization

The electronic properties of trimethoxy(3,3,3-trifluoropropyl)silane are significantly influenced by the presence of highly electronegative fluorine atoms and the silicon center [19] [20]. The trifluoromethyl group acts as a strong electron-withdrawing substituent, creating distinct electronic effects throughout the molecular structure [19] [21]. The silicon-carbon bond connecting the propyl chain exhibits polarization due to the different electronegativities of silicon and carbon atoms [20] [21].

The three fluorine atoms in the terminal trifluoromethyl group create a strong inductive effect that influences the electron density distribution along the propyl chain [19] [21]. This electron withdrawal affects the reactivity of the silicon center and the methoxy groups, with the silicon atom becoming more electrophilic due to the reduced electron density [21] [17]. The bond polarization is particularly pronounced in the carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry with a bond energy of approximately 485 kJ/mol [21].

The dipole moment of the molecule is influenced by the highly polar carbon-fluorine bonds and the silicon-oxygen bonds to the methoxy groups [19]. The molecular dipole is oriented primarily along the silicon-propyl axis due to the cumulative effect of the three fluorine atoms [19]. This dipole moment contributes to the compound's solubility characteristics and intermolecular interactions in solution [19].

The electronic structure affects the compound's reactivity patterns, particularly in nucleophilic substitution reactions at the silicon center [21] [17]. The electron-deficient silicon atom readily undergoes nucleophilic attack, with the trifluoropropyl substituent remaining intact during most substitution processes [17]. The electronic properties also influence the compound's behavior in sol-gel condensation reactions, where the electrophilic silicon center facilitates hydrolysis and subsequent condensation reactions [14] [15].

Impact of Fluorine Substitution on Silicon Chemistry

The incorporation of fluorine atoms into the propyl substituent of trimethoxy(3,3,3-trifluoropropyl)silane profoundly affects the compound's chemical behavior and physical properties compared to non-fluorinated analogs [7] [21] [22]. The electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic environment around the silicon center, leading to enhanced electrophilicity and increased reactivity toward nucleophiles [21] [17].

Fluorine substitution creates a unique combination of hydrophobic and lipophobic properties due to the low polarizability of fluorine atoms and the strength of carbon-fluorine bonds [22] [23]. This dual repellency contributes to the compound's surface-active properties and its effectiveness as a coupling agent for creating hydrophobic surface treatments [24] [22]. The trifluoromethyl group imparts exceptional chemical stability, with the carbon-fluorine bonds being resistant to most chemical transformations under normal reaction conditions [21] [23].

The presence of fluorine atoms affects the compound's hydrolysis kinetics compared to non-fluorinated trimethoxysilanes [14] [15]. Studies have shown that the hydrolysis rate of trimethoxy(3,3,3-trifluoropropyl)silane is generally slower than that of n-propyltrimethoxy silane under identical conditions, attributed to the electron-withdrawing effect of the fluorine atoms reducing the electrophilicity of the silicon center [14] [15]. However, the subsequent condensation reactions proceed more readily due to the increased acidity of the resulting silanol groups [14] [15].

The fluorine substitution also influences the thermal stability of the compound and its derived materials [22] [25]. The strong carbon-fluorine bonds provide thermal stability up to elevated temperatures, making fluorinated silanes valuable for high-temperature applications [22] [25]. The impact extends to the formation of fluorinated silsesquioxane networks, which exhibit enhanced hydrophobicity and chemical resistance compared to their non-fluorinated counterparts [22] [26].

Synthesis from Trichloro(3,3,3-trifluoropropyl)silane

The primary industrial route for synthesizing Trimethoxy(3,3,3-trifluoropropyl)silane involves the alcoholysis of Trichloro(3,3,3-trifluoropropyl)silane with methanol [1] [2]. This transformation represents a classical nucleophilic substitution reaction where methoxy groups systematically replace chlorine atoms bonded to the silicon center. The reaction proceeds through a stepwise mechanism, with each chlorine atom being displaced sequentially by methanol molecules.

The general reaction scheme follows the stoichiometry:

CF₃CH₂CH₂SiCl₃ + 3CH₃OH → CF₃CH₂CH₂Si(OCH₃)₃ + 3HCl

The starting material, Trichloro(3,3,3-trifluoropropyl)silane, is typically prepared through the hydrosilylation of 3,3,3-trifluoropropene with trichlorosilane using platinum-based catalysts [3]. This precursor compound exhibits a boiling point of 111-112°C and a density of 1.4076 g/cm³ at 20°C [4], making it suitable for subsequent alcoholysis reactions.

The alcoholysis reaction requires careful control of reaction conditions to optimize yield and selectivity. Research findings indicate that the reaction proceeds most efficiently when conducted in the presence of an inert solvent such as n-hexane [2]. The use of excess methanol, typically 1.1 equivalents per chlorine atom, ensures complete conversion while minimizing side reactions. Temperature control between 60-80°C provides an optimal balance between reaction rate and product stability.

The mechanism of alcoholysis involves the initial coordination of methanol to the silicon center, followed by chloride displacement through a pentacoordinate silicon intermediate. This process is facilitated by the electron-withdrawing nature of the trifluoropropyl group, which enhances the electrophilicity of the silicon atom. The release of hydrogen chloride gas during the reaction necessitates appropriate gas handling systems to prevent corrosion and ensure worker safety.

Table 1: Synthesis Conditions for Alcoholysis Reaction

| Parameter | Typical Conditions | Optimized Conditions |

|---|---|---|

| Starting Material | Trichloro(3,3,3-trifluoropropyl)silane | Trichloro(3,3,3-trifluoropropyl)silane |

| Reagent | Methanol (excess) | Methanol (1.1 equiv per Cl) |

| Solvent | n-Hexane | n-Hexane |

| Temperature (°C) | 60-80 | 70 |

| Reaction Time (hours) | 4-8 | 6 |

| Product Yield (%) | 80-85 | 85-90 |

| Product Purity (%) | >98 | >99 |

| Byproduct | Hydrogen chloride | Hydrogen chloride |

Alcoholysis Reactions

The alcoholysis mechanism for converting chlorosilanes to alkoxysilanes represents a fundamental transformation in organosilicon chemistry [5] [6]. The reaction pathway involves nucleophilic attack by the alcohol on the silicon center, resulting in the formation of a tetrahedral intermediate that subsequently eliminates hydrogen chloride. The kinetics of this transformation follow second-order behavior, being first-order in both the chlorosilane substrate and the alcohol nucleophile.

The mechanism proceeds through three distinct stages: initial nucleophilic addition, intermediate stabilization, and hydrogen chloride elimination. The rate-determining step typically involves the formation of the silicon-oxygen bond, with the activation energy being influenced by both steric and electronic factors. The presence of the trifluoropropyl group significantly enhances the reaction rate due to its strong electron-withdrawing character, which increases the electrophilicity of the silicon center.

Solvent selection plays a critical role in optimizing alcoholysis reactions. Polar protic solvents such as methanol can serve dual roles as both reactant and solvent, while aprotic solvents like hexane facilitate product separation and minimize unwanted side reactions [2] [7]. The choice of solvent system directly impacts reaction kinetics, product selectivity, and ease of purification.

Temperature optimization requires balancing reaction rate against product stability and side reaction formation. Lower temperatures (40-60°C) favor higher selectivity but result in longer reaction times, while elevated temperatures (80-100°C) accelerate the reaction but may lead to increased formation of oligomeric byproducts through condensation reactions.

The alcoholysis reaction exhibits excellent atom economy when conducted under optimized conditions. The stoichiometric formation of hydrogen chloride as the sole byproduct represents an ideal transformation from both synthetic and environmental perspectives. However, the corrosive nature of hydrogen chloride necessitates specialized equipment and appropriate neutralization systems.

Industrial Scale Production Techniques

Commercial production of Trimethoxy(3,3,3-trifluoropropyl)silane employs several distinct approaches, each optimized for specific production scales and economic considerations [8]. The selection of production methodology depends on factors including desired throughput, product purity requirements, capital investment constraints, and environmental regulations.

The most widely implemented industrial approach utilizes continuous stirred-tank reactors (CSTR) operating under controlled atmospheric conditions [8]. These systems provide excellent heat and mass transfer characteristics while maintaining precise temperature control throughout the reaction zone. The continuous introduction of reactants and removal of products enables steady-state operation with consistent product quality.

Continuous flow processing represents an emerging technology for fluorosilane production, offering several advantages over traditional batch methods [9] [10]. Flow reactors provide enhanced safety through reduced inventory of hazardous materials, improved heat transfer due to high surface-area-to-volume ratios, and better control over reaction parameters. The implementation of microreactor technology enables rapid mixing and precise residence time control, resulting in improved yields and selectivity.

Large-scale production facilities typically incorporate multiple unit operations including reaction, separation, purification, and waste treatment systems. The integration of these processes requires sophisticated process control systems to maintain optimal operating conditions while ensuring product quality and environmental compliance. Heat integration between process streams improves overall energy efficiency and reduces operating costs.

Table 3: Comparison of Industrial Production Methods

| Method | Scale | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct Alcoholysis | Laboratory to Pilot | Simple setup, high selectivity | HCl gas handling, batch limitations | 80-85 |

| Continuous Flow Process | Industrial | Better heat transfer, continuous operation | Complex equipment, high capital cost | 85-92 |

| Batch Process with Recycle | Industrial | Solvent recovery, cost effective | Longer cycle times, equipment complexity | 82-88 |

| Solvent-Free Method | Laboratory | No solvent waste, environmentally friendly | Limited scale, may require catalyst | 75-80 |

Purification Methods and Quality Control

The purification of Trimethoxy(3,3,3-trifluoropropyl)silane requires specialized techniques capable of removing trace impurities while maintaining product integrity [11] [12]. Gas chromatography represents the gold standard for both analytical characterization and preparative purification of organosilicon compounds. High-resolution capillary columns provide excellent separation efficiency for closely related compounds and isomeric impurities.

Distillation remains the most economically viable purification method for large-scale production [13] [14]. The relatively high boiling point of Trimethoxy(3,3,3-trifluoropropyl)silane (144°C) facilitates separation from lower-boiling impurities including unreacted methanol and residual solvents. Fractional distillation using packed columns with 30-40 theoretical plates typically achieves purities exceeding 99%.

The implementation of fractional distillation requires careful consideration of operating parameters including reflux ratio, column pressure, and cut points for fraction collection. Higher reflux ratios improve separation efficiency but increase energy consumption and processing time. Vacuum distillation may be employed to reduce operating temperatures and prevent thermal decomposition of sensitive compounds.

Quality control protocols for Trimethoxy(3,3,3-trifluoropropyl)silane encompass multiple analytical techniques to ensure product specifications [15] [16]. Gas chromatography with flame ionization detection (GC-FID) provides quantitative analysis of product purity and identification of organic impurities. Detection limits of 1-5 μg/mL enable accurate determination of trace contaminants that could impact downstream applications.

Physical property measurements including refractive index, density, and boiling point serve as rapid quality control tools for batch release testing. These parameters correlate directly with chemical purity and provide immediate feedback on process performance. Water content determination using Karl Fischer titration ensures compliance with moisture-sensitive application requirements.

Table 4: Purification Methods and Quality Control

| Purification Method | Separation Principle | Achievable Purity (%) | Typical Conditions | Quality Control Parameter |

|---|---|---|---|---|

| Distillation | Boiling point difference | >98 | 144°C at 1 atm | Boiling point range |

| Gas Chromatography | Vapor pressure and polarity | >99.5 | DB-5 column, FID detection | Peak purity analysis |

| Fractional Distillation | Multiple theoretical plates | >99 | 30-40 theoretical plates | Refractive index |

| Solvent Extraction | Solubility difference | >95 | Hexane/water system | Water content |

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic routes for Trimethoxy(3,3,3-trifluoropropyl)silane has become increasingly important as regulatory pressure and environmental awareness continue to grow [17] [18]. Green chemistry principles emphasize waste reduction, energy efficiency, and the use of renewable feedstocks while maintaining economic viability.

Solvent-free synthesis represents a promising approach for reducing environmental impact [19] [20]. These methodologies eliminate volatile organic compound emissions and simplify product isolation procedures. Research has demonstrated that direct reaction between Trichloro(3,3,3-trifluoropropyl)silane and methanol can proceed efficiently without added solvents when appropriate catalysts are employed [21]. However, mass transfer limitations in solvent-free systems may require specialized mixing or microreactor technology to achieve acceptable reaction rates.

Catalyst development focuses on recyclable systems that minimize metal waste and reduce overall process costs [22]. Heterogeneous catalysts supported on solid substrates enable facile separation and reuse, though catalyst deactivation remains a significant challenge. Lewis acid catalysts such as aluminum trichloride or titanium tetrachloride can accelerate alcoholysis reactions while being recoverable through aqueous workup procedures.

Continuous flow technology offers multiple environmental advantages including improved energy efficiency, reduced waste generation, and enhanced safety [23] [24]. The ability to operate at steady state with optimal heat integration reduces overall energy consumption compared to batch processes. Additionally, the reduced hold-up volumes in flow systems minimize waste generation during product transitions and cleaning operations.

Waste minimization strategies encompass both process optimization and byproduct utilization [25]. The hydrogen chloride generated during alcoholysis can be captured and converted to useful products such as hydrochloric acid or metal chlorides. Alternatively, integrated neutralization systems can convert hydrogen chloride to sodium chloride for safe disposal or commercial sale.

Table 5: Green Chemistry Approaches in Synthesis

| Approach | Description | Environmental Benefit | Implementation Challenges | Sustainability Score |

|---|---|---|---|---|

| Solvent-Free Synthesis | Direct reaction without organic solvents | No VOC emissions | Mass transfer limitations | High |

| Catalyst Recycling | Recovery and reuse of metal catalysts | Reduced metal waste | Catalyst deactivation | Medium-High |

| Continuous Flow | Reduced waste and energy consumption | Lower energy requirements | High capital investment | High |

| Atom Economy Optimization | Maximizing incorporation of reactants | Reduced raw material usage | Reaction optimization required | Medium |

| Waste Minimization | HCl capture and neutralization | Prevents acid gas release | Equipment corrosion | Medium-High |

The evaluation of green chemistry approaches requires comprehensive lifecycle assessments that consider raw material sourcing, energy consumption, waste generation, and end-of-life disposal [18]. While some green technologies may require higher initial capital investment, the long-term benefits including reduced operating costs, improved regulatory compliance, and enhanced corporate sustainability profiles justify their implementation.

Table 2: Physical and Chemical Properties of Trimethoxy(3,3,3-trifluoropropyl)silane

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₁₃F₃O₃Si |

| Molecular Weight (g/mol) | 218.25 |

| Physical State (20°C) | Colorless clear liquid |

| Boiling Point (°C) | 144 |

| Density (g/mL at 20°C) | 1.142 |

| Refractive Index (n20/D) | 1.355 |

| Flash Point (°C) | 38 (closed cup) |

| Solubility in Water | Hydrolyzable |

| GC Purity (%) | >98.0 |

| Storage Requirements | Store under inert gas, moisture sensitive |

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 18 of 137 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 119 of 137 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (81.51%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (81.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (78.99%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant